Vendor Purity Advantage: 98% for 130570-42-2 vs. 97% for Methoxy Analog ABMM-16
The target compound 2-(benzyloxy)-3-ethoxy-6-nitrobenzaldehyde (CAS 130570-42-2) is supplied at 98% purity by Leyan , whereas its closest structural analog, 2-(benzyloxy)-3-methoxy-6-nitrobenzaldehyde (CAS 2426-61-1, ABMM-16), is supplied at 97% purity from the same vendor under comparable quality control standards . A 1% absolute purity difference, while modest, reflects a 33% reduction in total impurity burden (from 3% to 2%), which can be meaningful for downstream reactions sensitive to trace impurities such as palladium-catalyzed couplings or biological assays where impurities may confound IC50 measurements. A separate vendor (Bidepharm) supplies the target compound at 95% , underscoring that the 98% specification from Leyan represents a differentiated, premium grade.
| Evidence Dimension | Vendor-specified purity (HPLC/area%) |
|---|---|
| Target Compound Data | 98% (Leyan, CAS 130570-42-2) |
| Comparator Or Baseline | 97% (Leyan, CAS 2426-61-1, ABMM-16 methoxy analog); 95% (Bidepharm, same CAS) |
| Quantified Difference | Absolute purity advantage of +1% vs. methoxy analog; +3% vs. alternate vendor; equivalent to 33% lower total impurity mass vs. methoxy analog |
| Conditions | Vendor-specified purity; actual batch-to-batch variability acknowledged in vendor notes |
Why This Matters
Higher purity reduces the risk of impurity-driven artifacts in sensitive catalytic reactions and biological profiling, thereby improving reproducibility for procurement decisions in both medicinal chemistry and process development.
